1-butyl-4-{1-[2-(2,6-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one
CAS No.:
Cat. No.: VC15240427
Molecular Formula: C25H31N3O2
Molecular Weight: 405.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H31N3O2 |
|---|---|
| Molecular Weight | 405.5 g/mol |
| IUPAC Name | 1-butyl-4-[1-[2-(2,6-dimethylphenoxy)ethyl]benzimidazol-2-yl]pyrrolidin-2-one |
| Standard InChI | InChI=1S/C25H31N3O2/c1-4-5-13-27-17-20(16-23(27)29)25-26-21-11-6-7-12-22(21)28(25)14-15-30-24-18(2)9-8-10-19(24)3/h6-12,20H,4-5,13-17H2,1-3H3 |
| Standard InChI Key | JEKAYNLGBRLTOX-UHFFFAOYSA-N |
| Canonical SMILES | CCCCN1CC(CC1=O)C2=NC3=CC=CC=C3N2CCOC4=C(C=CC=C4C)C |
Introduction
1-Butyl-4-{1-[2-(2,6-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound combines a pyrrolidinone ring with a benzimidazole moiety and a dimethylphenoxyethyl substituent, making it an interesting candidate for various therapeutic applications.
Synthesis Methods
The synthesis of 1-butyl-4-{1-[2-(2,6-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one typically involves multiple steps, often requiring solvents like 1,4-dioxane and bases such as triethylamine to facilitate the reactions. Industrial-scale production may utilize continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions
This compound can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions can yield derivatives with different biological activities.
| Reaction Type | Reagents | Conditions |
|---|---|---|
| Oxidation | Potassium permanganate | Acidic medium |
| Reduction | Sodium borohydride | Methanol |
| Substitution | Amines or thiols | Presence of a base |
Potential Applications
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume